VU0155069

PLD1 inhibition isoform selectivity cancer cell invasion

Choose VU0155069 (CAY10593) for definitive PLD1 target engagement. Unlike non-selective PLD inhibitors (FIPI, halopemide) that confound results with PLD2 off-target activity, VU0155069 delivers 100-fold cellular PLD1 selectivity (IC₅₀ 11 nM vs. 1800 nM for PLD2). Validated applications: suppresses invasive migration in breast cancer cell lines (MDA-MB-231, 4T1, PMT); 54-point survival benefit in murine CLP sepsis models (77% vs. 23% vehicle); exosome-based CNS delivery benchmarking; dual P2X7/PLD1 pharmacology for inflammasome studies. Insist on isoform selectivity for reproducible data.

Molecular Formula C26H27ClN4O2
Molecular Weight 463.0 g/mol
Cat. No. B7852648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0155069
Molecular FormulaC26H27ClN4O2
Molecular Weight463.0 g/mol
Structural Identifiers
SMILESCC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C26H27ClN4O2/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1
InChIKeyDRIMIUYGTDAQOX-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU0155069: Selective Phospholipase D1 (PLD1) Inhibitor for Cancer Invasion, Inflammasome, and CNS Delivery Research


VU0155069 (also known as CAY10593) is a small-molecule phospholipase D1 (PLD1) inhibitor with the chemical formula C₂₆H₂₇ClN₄O₂ and molecular weight 462.97 g/mol . It functions as a potent, catalytic site-targeting PLD1 inhibitor, demonstrating 20-fold selectivity for PLD1 over PLD2 in vitro (IC₅₀ = 46 nM vs. 933 nM) and approximately 100-fold selectivity in cellular assays (IC₅₀ = 11–110 nM vs. 1800 nM) [1]. Unlike broad-spectrum phospholipase D inhibitors such as FIPI (5-fluoro-2-indolyl des-chlorohalopemide) that target both PLD1 and PLD2 with similar potency, VU0155069 enables isoform-selective interrogation of PLD1-specific signaling pathways in cancer invasion, inflammation, and neurodegenerative disease models [2].

Why VU0155069 Cannot Be Substituted with Generic PLD Inhibitors: Isoform Selectivity Defines Experimental Outcomes


Generic substitution with non-selective PLD inhibitors (e.g., FIPI, halopemide) or PLD2-preferring inhibitors (e.g., VU0285655-1) yields fundamentally different experimental outcomes due to the divergent cellular functions and subcellular localizations of PLD1 versus PLD2 [1]. PLD1 predominantly localizes to the Golgi apparatus, late endosomes, and secretory granules, regulating vesicle trafficking, mTOR signaling, and cell invasion; PLD2 resides primarily at the plasma membrane, governing receptor-mediated endocytosis and basal phospholipid turnover [2]. VU0155069's 100-fold cellular selectivity for PLD1 over PLD2 (IC₅₀ = 11 nM vs. 1800 nM in Calu-1 cells) ensures that observed phenotypes—including suppression of invasive migration in breast cancer cell lines and inflammasome inhibition—are attributable specifically to PLD1 blockade, not off-target PLD2 inhibition [3]. Substituting with compounds lacking this selectivity window introduces confounding PLD2-mediated effects, rendering data interpretation ambiguous and irreproducible.

VU0155069 Quantitative Differentiation Evidence: PLD1 Selectivity, Cellular Potency, and In Vivo Efficacy Metrics


Cellular PLD1 Inhibition: VU0155069 Achieves 100-Fold Selectivity Versus PLD2 in Calu-1 Lung Cancer Cells

In cellular assays using Calu-1 non-small-cell lung cancer cells stimulated with PMA, VU0155069 inhibits PLD1 activity with an IC₅₀ of 11 nM, while PLD2 inhibition in GFP-PLD2-overexpressing HEK293 cells requires 1.8 μM (1800 nM), yielding a 164-fold cellular selectivity window . This represents an enhancement in cellular selectivity compared to the 20-fold in vitro selectivity measured against recombinant enzymes (PLD1 IC₅₀ = 46 nM; PLD2 IC₅₀ = 933 nM) [1].

PLD1 inhibition isoform selectivity cancer cell invasion Calu-1 cells cellular assay

Suppression of Tumor Cell Invasive Migration: VU0155069 Reduces Invasion Across Three Breast Cancer Lines at Low Micromolar Concentrations

In transwell invasion assays, VU0155069 at 20 μM significantly suppresses invasive migration of MDA-MB-231 human breast cancer cells, 4T1 mouse metastatic breast cancer cells, and PMT mouse mammary tumor cells [1]. At a lower concentration of 0.2 μM, VU0155069 maintains selective PLD1 inhibition without affecting PLD2, and still markedly reduces migration in all three cell lines, indicating that PLD1-specific blockade is sufficient to impair the invasive phenotype .

breast cancer invasion migration metastasis transwell assay

In Vivo Survival Benefit in Sepsis: VU0155069 Increases Survival Rate from 23% to 77% in CLP-Induced Sepsis Model

In a cecal ligation and puncture (CLP)-induced sepsis model in mice, administration of VU0155069 significantly increased survival rate: the VU0155069-treated group exhibited 77% survival, compared to 23% survival in the vehicle control group [1]. This 54-percentage-point survival benefit was accompanied by inhibition of lung inflammation, reduced leukocyte apoptosis, and decreased production of proinflammatory cytokines, particularly IL-1β [2]. Notably, the inflammasome-inhibiting effect was independent of PLD1 enzymatic activity, revealing a distinct, PLD1-independent mechanism of action in immune cells [3].

sepsis inflammasome IL-1β CLP model survival

P2X7 Receptor Antagonism: VU0155069 Inhibits ATP-Induced Pore Formation with IC₅₀ = 2 μM in RPMI 8226 Cells

In addition to its PLD1 inhibitory activity, VU0155069 functions as an antagonist of the purinergic P2X7 receptor, inhibiting ATP-induced ethidium⁺ uptake (a measure of P2X7 pore formation) in human RPMI 8226 multiple myeloma B cells with an IC₅₀ of 2 μM [1]. In FLIPR-based calcium flux assays using hP2X7-expressing cells stimulated with 80 μM BzATP, VU0155069 inhibited P2X7-mediated calcium responses with an IC₅₀ of 5.9 μM [2]. This dual pharmacology distinguishes VU0155069 from PLD1-selective inhibitors lacking P2X7 activity and from P2X7 antagonists (e.g., A-438079, IC₅₀ ≈ 0.3 μM) that lack PLD1 inhibition.

P2X7 receptor purinergic signaling inflammasome pore formation ATP

CNS Bioavailability Limitation: Free VU0155069 Exhibits Negligible Brain Retention; Exosome Formulation Required for CNS Delivery

In a head-to-head intravenous pharmacokinetic study in mice, free VU0155069 exhibited rapid systemic clearance and negligible brain retention, confirming its poor intrinsic blood-brain barrier penetration [1][2]. When encapsulated in an exosome-based nanocarrier (Exo-VU01), the same compound achieved approximately 20-fold higher brain area under the curve (AUC) compared to free VU0155069, underscoring both the delivery challenge and the compound's therapeutic potential when formulation barriers are addressed [3].

blood-brain barrier CNS penetration exosome delivery Alzheimer's disease pharmacokinetics

Recommended Research Applications for VU0155069 Based on Validated Quantitative Evidence


PLD1-Specific Dissection of Cancer Cell Invasion and Metastasis Signaling

Employ VU0155069 at 0.2 μM (PLD1-selective concentration) in transwell invasion assays with MDA-MB-231, 4T1, or PMT breast cancer cells to interrogate PLD1-specific contributions to invasive migration. This concentration fully inhibits cellular PLD1 activity while leaving PLD2 unaffected, enabling clean attribution of observed anti-invasive effects to PLD1 blockade [1]. For validation, include a PLD2-selective inhibitor (e.g., VU0285655-1) as a negative control, and confirm PLD1 inhibition via phosphatidylbutanol accumulation assays .

In Vivo Sepsis and Inflammasome Pharmacology Studies

Utilize VU0155069 (10 mg/kg intraperitoneal) in murine cecal ligation and puncture (CLP) sepsis models to assess inflammasome inhibition and survival outcomes. The compound has demonstrated a 54-percentage-point survival benefit (77% vs. 23% in vehicle controls) alongside reduced IL-1β production and caspase-1 activation [2]. Note that the inflammasome-inhibiting effect is PLD1-independent; include PLD1 genetic knockout controls or alternative PLD1 inhibitors (e.g., VU0359595) to distinguish PLD1-dependent from PLD1-independent mechanisms [3].

Exosome-Based CNS Drug Delivery Platform Development

Use VU0155069 as a model payload for developing and validating exosome-based blood-brain barrier penetration strategies. Free VU0155069 exhibits negligible brain retention, providing a clear baseline for quantifying delivery enhancement. Encapsulation in exosomes (Exo-VU01) achieves ~20-fold higher brain AUC, making this compound-payload pair suitable for benchmarking novel CNS delivery formulations in Alzheimer's disease and neurodegeneration models [4].

Dual-Pathway P2X7/PLD1 Pharmacological Profiling in Neuroinflammation

Leverage VU0155069's dual activity as a P2X7 antagonist (IC₅₀ = 2–5.9 μM) and PLD1 inhibitor (IC₅₀ = 11–46 nM) for concurrent modulation of purinergic and phospholipase D signaling in microglia or macrophage models. This dual pharmacology is particularly valuable in inflammasome activation studies, where both P2X7-mediated K⁺ efflux and PLD1-dependent signaling converge. Use at 1–5 μM for combined target engagement; include A-438079 (P2X7-selective) and VU0359595 (PLD1-selective) as single-pathway controls to deconvolute contributions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0155069

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.